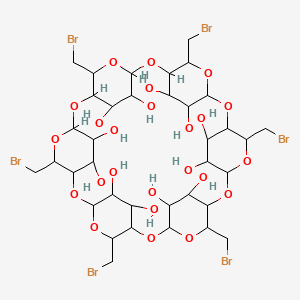![molecular formula C16H22O3 B12103285 2-Propenoic acid, 2-methyl-, 2-[(3A,4,5,6,7,7A-hexahydro-4,7-methano-1H-inden-6-YL)oxy]ethyl ester](/img/structure/B12103285.png)
2-Propenoic acid, 2-methyl-, 2-[(3A,4,5,6,7,7A-hexahydro-4,7-methano-1H-inden-6-YL)oxy]ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dicyclopentenyloxyethyl methacrylate is a specialized functional monomer with the molecular formula C16H22O4 . This compound is known for its unique properties, including water resistance, solvent resistance, flexibility, and good adhesion. It is widely used as a reactive diluent in light-curing materials .
準備方法
Synthetic Routes and Reaction Conditions: Dicyclopentenyloxyethyl methacrylate is typically synthesized through an addition reaction between acrylic acid and dicyclopentadiene in the presence of a trifluoromethanesulfonic acid catalyst. The reaction conditions include a molar ratio of acrylic acid to dicyclopentadiene of (1.0-1.3):1, a catalyst dosage of 0.05-0.15% of the total mass of the reaction liquid, a reaction temperature of 70-100°C, and a stirring speed of 200-300 rpm. The reaction time is usually 2-6 hours .
Industrial Production Methods: In industrial settings, the production of dicyclopentenyloxyethyl methacrylate involves similar reaction conditions but on a larger scale. The use of trifluoromethanesulfonic acid as a catalyst is advantageous due to its excellent catalytic performance, which increases the yield of the addition reaction to above 96% .
化学反応の分析
Types of Reactions: Dicyclopentenyloxyethyl methacrylate undergoes various chemical reactions, including:
Polymerization: This compound can undergo radical polymerization due to the presence of the methacrylate group.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, although these are less common.
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Radical Polymerization: Initiated by free radicals, often using initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN).
Oxidation: Typically involves oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Requires strong nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products:
Polymerization: Produces polymers with high thermal stability and mechanical strength.
Oxidation: Can lead to the formation of various oxidized derivatives.
Substitution: Results in substituted methacrylate derivatives with altered chemical properties
科学的研究の応用
Dicyclopentenyloxyethyl methacrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers with specific properties.
Biology: Investigated for its potential use in biomedical applications, such as drug delivery systems.
Medicine: Explored for its use in dental materials and medical adhesives.
Industry: Widely used in the production of UV coatings, adhesives, inks, and resin modification
作用機序
The mechanism of action of dicyclopentenyloxyethyl methacrylate involves its interaction with cellular structures. It primarily targets cellular membranes and proteins, potentially leading to mutations. The compound’s methacrylate group allows it to participate in polymerization reactions, forming stable polymer networks. These networks can interact with various cellular components, leading to changes in cellular function and structure.
類似化合物との比較
Isobonyl Methacrylate: Similar in structure but differs in the side chain, leading to different physical properties.
Ethylene Glycol Dimethacrylate: Another methacrylate compound with different applications and properties.
Bisphenol A Dimethacrylate: Used in dental materials and has different mechanical properties compared to dicyclopentenyloxyethyl methacrylate
Uniqueness: Dicyclopentenyloxyethyl methacrylate stands out due to its unique combination of water resistance, solvent resistance, flexibility, and good adhesion. These properties make it particularly suitable for applications in light-curing materials and UV coatings .
特性
IUPAC Name |
2-(8-tricyclo[5.2.1.02,6]dec-3-enyloxy)ethyl 2-methylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O3/c1-10(2)16(17)19-7-6-18-15-9-11-8-14(15)13-5-3-4-12(11)13/h3-4,11-15H,1,5-9H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZCOEAIFIFURAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCOC1CC2CC1C3C2C=CC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(3R,6S)-3-amino-3,6-dihydro-2H-pyran-6-yl]methanol;hydrochloride](/img/structure/B12103216.png)

![2-bromo-3-(2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-6-phenyl-5H-imidazo[1,2-a]purin-9-one](/img/structure/B12103220.png)
![3-Hydroxy-N-[(phenylmethoxy)carbonyl]-O-(phenylmethyl)-L-tyrosine Methyl Ester](/img/structure/B12103224.png)







